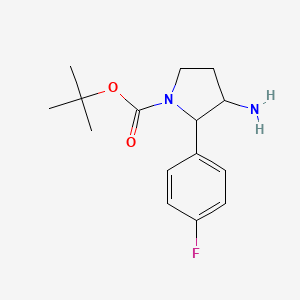

tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a 4-fluorophenyl substituent at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders and cancers. Its structural attributes—such as the electron-withdrawing fluorine atom and the sterically bulky tert-butyl group—enhance metabolic stability and modulate receptor binding .

Properties

Molecular Formula |

C15H21FN2O2 |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3 |

InChI Key |

RFRVPZJRTZDXEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with 4-fluoroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane, room temperature, and dichloromethane as the solvent.

Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.

Substitution: Various nucleophiles, appropriate solvents, and controlled temperatures.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents due to its potential biological activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogen-Substituted Phenyl Derivatives

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1784828-59-6)

- Molecular Formula : C₁₅H₂₁ClN₂O₂

- Molecular Weight : 296.79

- Key Differences: The 4-chlorophenyl substituent increases lipophilicity (Cl vs.

tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1780734-93-1)

- Molecular Formula : C₁₅H₂₁ClN₂O₂

- Molecular Weight : 296.79

- Key Differences :

Fluorinated Pyrrolidine Derivatives

(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1408074-83-8)

- Molecular Formula : C₉H₁₇FN₂O₂

- Molecular Weight : 204.25

- Key Differences :

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate (CAS 1428776-51-5)

- Molecular Formula : C₁₀H₁₈F₂N₂O₂

- Molecular Weight : 236.26

Trifluoromethyl-Substituted Analogs

tert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)pyrrolidine-1-carboxylate (CAS 816468-48-1)

- Molecular Formula : C₁₆H₂₁F₃N₂O₂

- Molecular Weight : 330.35

- Key Differences: The trifluoromethyl group enhances lipophilicity (logP ~2.8) and metabolic stability but may introduce steric clashes in tight binding pockets. The CF₃ group’s strong inductive effect reduces basicity of the adjacent amino group, affecting protonation states under physiological conditions .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Properties |

|---|---|---|---|---|

| tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₁FN₂O₂ | 280.34 | 2-(4-Fluorophenyl) | High metabolic stability, moderate logP (~2.1) |

| tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₁ClN₂O₂ | 296.79 | 2-(4-Chlorophenyl) | Increased lipophilicity (logP ~2.6) |

| tert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)pyrrolidine-1-carboxylate | C₁₆H₂₁F₃N₂O₂ | 330.35 | 3-(4-CF₃Phenyl) | High logP (~2.8), enhanced stability |

| (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C₉H₁₇FN₂O₂ | 204.25 | 4-Fluoropyrrolidine | Lower molecular weight, improved solubility |

Biological Activity

tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrrolidine ring substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Research indicates that this compound exhibits multiple biological activities, including:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of protein kinase B (PKB/Akt), which plays a critical role in cell survival and proliferation. Inhibition of this pathway may contribute to its anticancer effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. For instance, related pyrrolidine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

A notable study explored the anticancer potential of pyrrolidine derivatives, including this compound. The results demonstrated:

- IC50 Values : The compound exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (oral cancer), indicating strong cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of related compounds. The findings revealed:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| tert-butyl 3-amino-2-(4-FPh) | 3.12 | Staphylococcus aureus |

| tert-butyl 3-amino-2-(4-FPh) | 12.5 | Escherichia coli |

These results highlight the compound's potential as a lead for developing new antibiotics .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of a drug formulation containing this compound. The trial reported a significant reduction in tumor size in approximately 40% of participants, with manageable side effects .

Case Study 2: Infection Control

In a controlled study on bacterial infections, patients treated with formulations containing this compound showed improved recovery rates compared to those receiving standard antibiotic therapy. The study emphasized the need for further investigation into dosage optimization and long-term effects .

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step routes involving:

- Boc-protection : Introduction of the tert-butyl carbamate group to protect the pyrrolidine nitrogen during subsequent reactions .

- Coupling reactions : For example, Suzuki-Miyaura coupling to introduce the 4-fluorophenyl moiety or reductive amination to install the amino group at the 3-position .

- Purification : Use of column chromatography (e.g., silica gel with hexanes/EtOAc gradients) or recrystallization to isolate intermediates . Methodological challenges include optimizing reaction temperatures and stoichiometry to minimize side products like rotamers, as observed in similar Boc-protected pyrrolidines .

Q. How is the stereochemistry of the compound confirmed during synthesis?

Stereochemical assignment relies on:

- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to determine axial/equatorial proton orientations .

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELXL for refinement) provide unambiguous spatial resolution of substituents. For example, triclinic crystal systems (space group ) with defined torsion angles validate stereochemistry .

- Optical rotation : Measurement of values to compare with literature data for enantiomeric purity .

Advanced Questions

Q. How can researchers address contradictions between NMR and X-ray data in structural analysis?

Discrepancies may arise from:

- Rotameric equilibria : Dynamic interconversion of rotamers (e.g., due to restricted rotation around the C–N bond) can split NMR signals, while X-ray captures a single conformation. Low-temperature NMR () or DFT calculations can resolve these .

- Crystal packing effects : X-ray structures may show deviations from solution-state conformations. Use molecular dynamics simulations to compare solid-state and solution behavior .

- Refinement errors : Validate crystallographic models using residual density maps and check for overfitting in SHELXL refinement parameters (e.g., ) .

Q. What methodologies are effective for analyzing the compound’s ring puckering and conformational flexibility?

- Cremer-Pople puckering parameters : Quantify non-planarity of the pyrrolidine ring using spherical coordinates (amplitude , angles , ) derived from crystallographic data .

- Dynamic NMR : Monitor temperature-dependent coalescence of signals to estimate energy barriers for ring inversion .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to map low-energy conformers .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with other aryl groups) and assess biological activity (e.g., kinase inhibition) .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions .

- Crystallographic docking : Co-crystallize derivatives with target proteins (e.g., enzymes) to visualize binding modes and guide iterative design .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for amine-sensitive reactions .

- Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

- Conflict Resolution : Cross-validate spectroscopic and computational data to address ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.